Lobelanine hydrochloride

Description

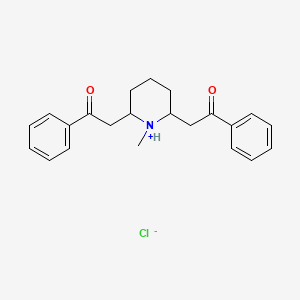

Structure

3D Structure of Parent

Properties

CAS No. |

6168-88-3 |

|---|---|

Molecular Formula |

C22H26ClNO2 |

Molecular Weight |

371.9 g/mol |

IUPAC Name |

2-(1-methyl-6-phenacylpiperidin-2-yl)-1-phenylethanone;hydrochloride |

InChI |

InChI=1S/C22H25NO2.ClH/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;/h2-7,9-12,19-20H,8,13-16H2,1H3;1H |

InChI Key |

TVXBKVYKFXLEAI-UHFFFAOYSA-N |

SMILES |

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3.Cl |

Canonical SMILES |

CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Chemical Synthesis and Stereochemical Analysis of Lobelanine Hydrochloride

Total Synthesis Methodologies for Lobelanine (B1196011) Hydrochloride

The synthesis of lobelanine has been a subject of interest, primarily due to its role as a key intermediate in the production of lobeline (B1674988) and other related alkaloids. Various methodologies have been developed, ranging from biomimetic approaches to more scalable industrial protocols.

Biomimetic Approaches in Lobelanine Hydrochloride Synthesis

Biomimetic synthesis endeavors to replicate natural biosynthetic pathways in a laboratory setting. scispace.com The synthesis of lobelanine is a classic example of a biomimetic approach, often involving a double Mannich reaction or a ring-closing double aza-Michael (RCDAM) reaction. researchgate.net

One of the earliest and most referenced biomimetic syntheses was achieved by Schöpf and Lehmann. universite-paris-saclay.fr This approach mimics the proposed biogenesis of the alkaloid. A more recent and revisited strategy involves the RCDAM reaction. rsc.org This method provides a direct and efficient route to the lobelanine framework. rsc.org For instance, the reaction of 3-oxo-3-phenylpropionic acid, glutaric dialdehyde, and methylamine (B109427) hydrochloride in an acetone (B3395972) and citrate (B86180) buffer can yield lobelanine, with a notable preference for the cis isomer (85%). nih.gov

Biomimetic strategies are not only pivotal for understanding the natural formation of alkaloids but also offer pathways for creating structural analogs by varying the initial building blocks. rsc.orgwiley-vch.dersc.org

Asymmetric Synthesis Strategies for this compound

Asymmetric synthesis is crucial for obtaining specific stereoisomers of a chiral molecule like lobelanine. These methods are essential for investigating the distinct biological activities of each isomer. Strategies for the asymmetric synthesis of related 2,6-disubstituted piperidines, the core structure of lobelanine, are often applicable. rsc.orgacs.orgnih.govrsc.orgnih.gov

One notable approach to achieve enantioselectivity in the synthesis of lobeline precursors, such as lobelanine, involves asymmetric hydrogenation. Klingler and Sobotta developed a process using a rhodium catalyst with a chiral phosphine (B1218219) ligand, which achieved a high enantiomeric excess. nih.gov This method highlights the importance of catalyst selection in controlling the stereochemical outcome of the synthesis.

Another strategy focuses on the desymmetrization of a meso-intermediate like lobelanidine, which can be derived from lobelanine. universite-paris-saclay.frnih.gov This involves selectively modifying one of two identical functional groups in the symmetrical precursor to introduce chirality.

Industrial-Scale Synthesis Protocols for this compound

For practical applications, the synthesis of this compound must be scalable. An efficient industrial process for preparing (-)-lobeline from 2,6-cis-lobelanine has been reported, which involves an asymmetric hydrogenation step. nih.gov The precursor, lobelanine, is synthesized through the condensation of 3-oxo-3-phenylpropionic acid, glutaric dialdehyde, and methylamine hydrochloride. nih.gov

A key challenge in the large-scale production is controlling the stereochemistry to favor the desired isomer. Crystallization-induced dynamic resolution (CIDR) has been explored as a method to improve the diastereomeric purity of lobelanine analogues. universite-paris-saclay.fr This technique takes advantage of the differential solubility of diastereomers to selectively crystallize the desired isomer from a mixture that is undergoing epimerization in solution.

Stereochemistry and Isomerism of this compound

The stereochemistry of this compound is complex due to the presence of two stereocenters on the piperidine (B6355638) ring and the potential for isomerism.

Cis/Trans Isomers of this compound

Lobelanine exists as cis and trans diastereomers, referring to the relative orientation of the two phenacyl substituents on the piperidine ring. universite-paris-saclay.fr The cis isomer is generally the thermodynamically preferred product in many synthetic routes. nih.gov

The hydrochloride salt of lobelanine can also exist as different isomers. When prepared from a mixture of cis- and trans-lobelanine, a mixture of piperidinium (B107235) salts is formed. The cis diastereomer, upon protonation, can generate two distinct N-invertomers, with the N-methyl group in either an equatorial or axial orientation. universite-paris-saclay.fr In contrast, the trans diastereomer forms a single pair of enantiomeric hydrochloride salts. universite-paris-saclay.fr Selective crystallization can be used to separate these isomers. For instance, from an isopropanol (B130326) solution, an inseparable mixture of the cis-hydrochloride N-invertomers can be isolated, while the trans-hydrochloride remains in solution. universite-paris-saclay.fr

| Isomer Type | Description | Key Characteristics |

|---|---|---|

| cis-Lobelanine | Phenacyl groups are on the same side of the piperidine ring. | Often the major product in biomimetic synthesis. nih.gov Can form two N-invertomer hydrochloride salts (axial and equatorial N-methyl). universite-paris-saclay.fr |

| trans-Lobelanine | Phenacyl groups are on opposite sides of the piperidine ring. | Generally less thermodynamically stable than the cis isomer. Forms one pair of enantiomeric hydrochloride salts. universite-paris-saclay.fr |

Epimerization Dynamics and Equilibrium Studies of this compound in Solution

A crucial aspect of lobelanine's chemistry is its tendency to undergo epimerization in solution. nih.gov This process involves the interconversion of the cis and trans isomers at the carbon atoms bearing the phenacyl groups (C2 and C6). The β-aminoketone structure is susceptible to a reversible retro-aza-Michael reaction, which facilitates this isomerization. universite-paris-saclay.frnih.gov

Studies have shown that lobelanine base in solution exists as an equilibrium mixture of cis and trans isomers. universite-paris-saclay.fr For example, in a chloroform (B151607) solution, the equilibrium ratio of cis to trans isomers is approximately 45:55. universite-paris-saclay.fr The rate of this epimerization is influenced by factors such as the solvent and temperature. More polar solvents and higher temperatures accelerate the process. universite-paris-saclay.fr

The formation of the hydrochloride salt can stabilize a particular isomer. Treating a mixture of cis and trans lobeline with hydrochloric acid can convert the mixture to the more thermodynamically stable cis epimer. universite-paris-saclay.fr This principle is utilized in crystallization-induced dynamic resolution to obtain diastereomerically pure compounds. universite-paris-saclay.fr

| Condition | Effect on Epimerization | Observed Equilibrium/Outcome |

|---|---|---|

| Lobelanine base in CDCl₃ | Slow equilibration | ~45:55 cis:trans ratio universite-paris-saclay.fr |

| Lobelanine base in acetone-d₆ | Faster equilibration than in CDCl₃ | Reaches thermodynamic equilibrium three times faster than in CDCl₃ universite-paris-saclay.fr |

| Increased Temperature | Accelerates epimerization | Does not alter the final diastereomeric proportions universite-paris-saclay.fr |

| Acidic Conditions (HCl treatment) | Favors the cis epimer | Can convert a cis/trans mixture to the sole cis isomer universite-paris-saclay.fr |

Crystallization-Induced Dynamic Resolution (CIDR) for Diastereoselective Enrichment of this compound Analogues

Crystallization-induced dynamic resolution (CIDR) is a powerful technique utilized to enhance the diastereoselective purity of lobelanine analogues. This process takes advantage of the configurational instability of the β-aminoketone structural element within lobelanine, which allows for equilibration between diastereomers in solution. universite-paris-saclay.frresearchgate.net By manipulating conditions to favor the crystallization of one diastereomer, the equilibrium is shifted, leading to a significant enrichment of the desired isomer. universite-paris-saclay.fr

The application of CIDR to this compound and its analogues has been a subject of study to overcome the challenges posed by their inherent stereochemical instability. universite-paris-saclay.fr For instance, a mixture of cis and trans isomers of this compound can be subjected to a dynamic crystallization procedure. This often involves heating the mixture in a suitable solvent, such as isopropanol, followed by slow cooling to selectively precipitate the desired cis-isomer. nih.gov

Research has demonstrated that fine-tuning structural aspects of lobelanine analogues can significantly influence the thermodynamic equilibrium and the success of CIDR. universite-paris-saclay.fr Key molecular determinants that have been investigated include:

Size of the central heterocycle: Modifications to the piperidine ring, such as creating pyrrolidine (B122466) analogues, have been explored. universite-paris-saclay.fr

Bulkiness of the nitrogen-protecting group: Altering the substituent on the nitrogen atom can impact the stereochemical stability and crystallization behavior. universite-paris-saclay.fr

Phenacyl arm substituents: Changes to the phenacyl groups can also influence the equilibrium between diastereomers. universite-paris-saclay.fr

A notable example of CIDR involves the concentration of a 45:55 cis:trans mixture of a lobelanine analogue in methanol. This process induced the preferential crystallization of the cis-isomer. Through three successive crystallizations, the purity of the cis-isomer was increased to 92%. This highlights the efficacy of CIDR as a method for obtaining diastereomerically enriched lobelanine analogues. The preparation of the hydrochloride salt is often a crucial step, as its ionic character can facilitate precipitation from the reaction mixture. universite-paris-saclay.fr

Derivatization and Analog Development of this compound

The development of lobelanine analogues has been a significant area of research, driven by the desire to enhance its pharmacological properties and explore structure-activity relationships (SAR). nih.gov These efforts have led to the synthesis of a variety of derivatives with modified structures.

One major focus has been the "des-oxygenated" or defunctionalized analogues of lobeline, for which lobelanine is a key precursor. nih.govnih.gov For example, lobelane (B1250731), a derivative lacking the keto groups of lobeline, has shown increased selectivity for the vesicular monoamine transporter 2 (VMAT2) over nicotinic acetylcholine (B1216132) receptors. researchgate.netresearchgate.net The synthesis of such analogues often involves the reduction of the ketone functionalities present in the lobelanine framework. nih.gov

Further derivatization has led to the creation of a series of "des-oxygenated" analogues. For instance, epimerization of cis-lobeline at the C-2 position, followed by reduction, yields a mixture of four possible diastereomers. Subsequent dehydration can produce a mixture of cis- and trans-distyryl compounds, which are separable by chromatography. nih.gov

The development of water-soluble analogues has also been a goal to improve potential clinical utility. nih.gov An example is the lobelane analog, R-N-(1,2-dihydroxypropyl)-2,6-cis-di-(4-methoxyphenethyl)piperidine hydrochloride (GZ-793A), which has demonstrated potent and selective inhibition of VMAT2 function. researchgate.net

The synthesis of pyrrolidine analogues of lobelanine has also been reported, expanding the structural diversity of this class of compounds. universite-paris-saclay.fr These synthetic efforts often utilize the ring-closing double aza-Michael (RCDAM) reaction. universite-paris-saclay.fr

The following table provides a summary of key lobelanine analogues and their structural modifications:

| Analogue Name | Key Structural Modification | Significance | Reference |

| Lobelane | "Des-oxygen" derivative of lobeline | Increased selectivity for VMAT2 | nih.govresearchgate.net |

| GZ-793A | R-N-(1,2-dihydroxypropyl)-2,6-cis-di-(4-methoxyphenethyl)piperidine hydrochloride | Potent and selective VMAT2 inhibitor | researchgate.net |

| Pyrrolidine Analogues | Replacement of the piperidine ring with a pyrrolidine ring | Expansion of structural diversity | universite-paris-saclay.fr |

Molecular and Cellular Pharmacology of Lobelanine Hydrochloride in Preclinical Models

Interactions with Neuronal Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Lobelanine (B1196011) interacts with various subtypes of nAChRs, which are crucial ligand-gated ion channels in the central and peripheral nervous systems. However, its affinity for these receptors is notably diminished compared to lobeline (B1674988). nih.govebi.ac.uk

Antagonistic Modulatory Effects on nAChR Subtypes (e.g., α3β2, α4β2, α7)

While lobeline is characterized as a nonselective nAChR antagonist, lobelanine demonstrates a significantly weaker interaction profile. nih.gov Preclinical studies indicate that the structural modification from lobeline to lobelanine—specifically, the oxidation of the hydroxyl group to a carbonyl group—results in a decreased affinity for nAChRs. nih.govebi.ac.uk This suggests that lobelanine possesses less potent antagonistic effects at various nAChR subtypes, including the prominent α4β2* and α7* subtypes. The reduced potency implies that higher concentrations of lobelanine would be required to elicit the same level of receptor blockade as lobeline.

Binding Affinity and Selectivity Profiles in Receptor Assays

Receptor binding assays provide quantitative data on the interaction between a ligand and its target. For lobelanine, these assays have confirmed a lower binding affinity for nAChR subtypes compared to lobeline. The structural change from a hydroxyl to a carbonyl group in lobelanine appears to be a key determinant of this reduced affinity. nih.govebi.ac.uk This alteration likely affects the hydrogen bonding and other molecular interactions necessary for high-affinity binding at the receptor site. While specific binding constants (Ki) for lobelanine at all nAChR subtypes are not extensively documented in publicly available literature, the consistent finding is its reduced potency relative to lobeline. This shift in affinity also alters the compound's selectivity profile, making it a less potent modulator of nicotinic cholinergic neurotransmission.

| nAChR Subtype | Binding Affinity (Ki) | Reference Compound (Lobeline) Ki |

|---|---|---|

| α4β2 | Decreased Affinity vs. Lobeline | ~4 nM |

| α7 | Decreased Affinity vs. Lobeline | Data indicates lower affinity than for α4β2* |

Note: Specific Ki values for lobelanine are not consistently reported, but research indicates a marked decrease in affinity compared to lobeline. nih.govebi.ac.uk

Modulation of Monoamine Transporters

Beyond its effects on nAChRs, lobelanine's pharmacological activity extends to the modulation of monoamine transporters, which are critical for regulating the synaptic concentrations of neurotransmitters like dopamine (B1211576).

Interaction with the Vesicular Monoamine Transporter 2 (VMAT2)

The Vesicular Monoamine Transporter 2 (VMAT2) is an intracellular protein responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles for subsequent release. nih.gov This process is vital for maintaining proper dopaminergic signaling. Lobeline is known to interact with VMAT2, and this interaction is a key aspect of its neuropharmacological profile. nih.govnih.gov Like its parent compound, lobelanine also interacts with VMAT2, although systematic structural modifications have been explored to enhance selectivity and affinity for this transporter over nAChRs. nih.gov

Inhibition of Dopamine Uptake into Synaptic Vesicles

A primary mechanism of action for ligands that bind to VMAT2 is the inhibition of dopamine uptake into synaptic vesicles. nih.govuky.edu By blocking VMAT2, these compounds prevent the sequestration of cytosolic dopamine, leading to an increase in its intracellular concentration. Lobeline potently inhibits dopamine uptake by interacting with the dihydrotetrabenazine (B1670615) ([³H]DTBZ) binding site on VMAT2. uky.edu Preclinical evaluations of lobeline analogs have sought to optimize this interaction. While specific inhibitory constants for lobelanine are part of broader structure-activity relationship studies, the goal of such chemical modifications is often to fine-tune the potency and selectivity for VMAT2. nih.gov The inhibition of vesicular uptake is a critical step that precedes any subsequent effects on dopamine release.

Promotion of Dopamine Release from Storage Vesicles

In addition to inhibiting uptake, interaction with VMAT2 can also promote the release of dopamine from the storage vesicles into the cytoplasm. nih.govnih.gov This efflux of dopamine from vesicles further contributes to elevated cytosolic dopamine levels. For lobeline, it has been shown to evoke dopamine release, albeit less potently than it inhibits uptake. uky.edu The capacity of lobelanine to promote dopamine release is linked to its interaction with VMAT2. This dual action—inhibiting uptake and promoting release—can significantly alter the presynaptic handling of dopamine and, consequently, dopaminergic neurotransmission.

| Parameter | Finding | Mechanism |

|---|---|---|

| Binding Target | VMAT2 | Interacts with the tetrabenazine (B1681281) binding site. |

| Effect on Dopamine Uptake | Inhibition | Prevents the sequestration of cytosolic dopamine into synaptic vesicles. nih.govuky.edu |

| Effect on Dopamine Release | Promotion | Facilitates the efflux of dopamine from storage vesicles into the cytoplasm. nih.govnih.gov |

Influence on the Dopamine Transporter (DAT)

Lobeline has been identified in preclinical models as an inhibitor of the dopamine transporter (DAT), a key protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting DAT, lobeline effectively increases the concentration and duration of dopamine in the synapse. This mechanism is a focal point of its investigation for potential therapeutic applications.

Research has shown that lobeline and its analogs exhibit varying potencies for DAT. For instance, lobelane (B1250731), a saturated analog of lobeline, demonstrated greater potency in inhibiting DAT function compared to lobeline itself. In one study, lobeline was found to have a 35-fold greater potency for inhibiting the vesicular monoamine transporter 2 (VMAT2) compared to its action on DAT, indicating a degree of selectivity. Preclinical studies in rat models have demonstrated that lobeline can attenuate neurochemical deficits associated with altered DAT function. Specifically, it was shown to ameliorate an ethanol-induced increase in the maximum velocity (Vmax) of DAT in the prefrontal cortex.

Exploration of Interactions with Other Neurotransmitter Systems (e.g., NMDARs, μ-opioid receptors)

Beyond its effects on the dopaminergic system, lobeline interacts with several other critical neurotransmitter systems, notably the glutamatergic and opioid systems.

N-methyl-D-aspartate Receptors (NMDARs) Preclinical research has demonstrated that lobeline functions as an antagonist of N-methyl-D-aspartate receptors (NMDARs), a subtype of ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity and neuronal communication. Cell-based studies have provided evidence for the NMDAR channel blockade activity of lobeline. This antagonistic action is believed to underlie its neuroprotective effects against glutamate-mediated excitotoxicity, a pathological process implicated in various neurological disorders. Molecular docking and simulation studies suggest that lobeline binds to the heterodimer interface of the GluN1-GluN2B subunits of the NMDAR, similar to the known antagonist ifenprodil.

μ-opioid Receptors Lobeline has also been shown to interact directly with the endogenous opioid system, specifically functioning as an antagonist at μ-opioid receptors. In vitro studies using guinea pig brain homogenates revealed that lobeline could displace the binding of a selective μ-opioid agonist. In functional assays using Xenopus oocytes expressing MOR-1 μ-opioid receptors, lobeline inhibited morphine- and DAMGO-activated potassium currents in a concentration-dependent manner, further confirming its antagonistic properties. This interaction with the μ-opioid system may contribute to its ability to modulate the effects of psychostimulants.

Cellular Mechanisms Affecting Neurophysiological Processes in in vitro and ex vivo Systems

Lobeline's primary mechanism for modulating neurotransmitter release involves its interaction with the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles for subsequent release.

In vitro studies have shown that lobeline inhibits the uptake of dopamine into synaptic vesicles by interacting with the tetrabenazine-binding site on VMAT2. One study found that lobeline inhibited [3H]dihydrotetrabenazine binding with an IC50 of 0.90 μM, which was consistent with its IC50 for inhibiting [3H]dopamine uptake into vesicles. By inhibiting VMAT2, lobeline disrupts the storage of dopamine, leading to an increase in cytosolic dopamine levels and perturbing the fundamental mechanisms of dopamine release. Furthermore, lobeline can evoke the release of dopamine from preloaded synaptic vesicles. This dual action—inhibiting vesicular uptake and promoting release from vesicles—is a key aspect of its neurochemical profile. Studies on norepinephrine (B1679862) (NE) have shown that lobeline also inhibits its uptake into synaptic vesicles with an IC50 value of 1.19 μM.

The influence of lobeline on synaptic transmission is a consequence of its multiple molecular actions, including its effects on neurotransmitter transporters and receptors. In ex vivo preparations of rat striatal slices, lobeline at concentrations below 1.0 μM inhibited dopamine overflow evoked by nicotine (B1678760), indicating an antagonistic effect on nicotinic receptor-mediated synaptic events.

At a more fundamental level, lobeline has been shown to inhibit Ca2+ influx induced by KCl depolarization in sympathetic neurons. Since neurotransmitter release is a calcium-dependent process, this action suggests that at higher concentrations, lobeline can act as a nonselective calcium channel antagonist, thereby directly inhibiting evoked synaptic transmission. This effect can counterbalance its actions that promote neurotransmitter release. For instance, while low concentrations (10 μM) of lobeline increased electrically stimulated norepinephrine release from vas deferens, higher concentrations (100 and 300 μM) abolished the evoked release. This indicates a complex, concentration-dependent impact on the dynamics of synaptic transmission.

Recent preclinical evidence suggests that lobeline can modulate key markers of neuroplasticity, including brain-derived neurotrophic factor (BDNF). BDNF is a critical neurotrophin involved in neuronal survival, growth, and the regulation of synaptic plasticity.

In a mouse model of nicotine withdrawal, chronic nicotine exposure led to an increase in the expression of both BDNF and its downstream signaling molecule, phosphorylated cAMP-responsive element binding protein (p-CREB), in the hippocampus. Repeated treatment with lobeline during the withdrawal period was found to reduce these withdrawal-induced increases in both BDNF and p-CREB expression. This finding suggests that lobeline's therapeutic effects may be partly mediated through the modulation of hippocampal neuroplasticity pathways, particularly under conditions of substance withdrawal. Preclinical studies have also noted that lobeline can improve performance in learning and memory tasks, such as the spatial discrimination water maze, which are processes fundamentally dependent on neuroplasticity.

Structure Activity Relationship Sar Studies of Lobelanine Hydrochloride and Its Analogues

Systematic Structural Modifications of the Lobelanine (B1196011) Core

SAR studies have explored a variety of modifications to the fundamental lobelanine scaffold, which features a central N-methylpiperidine ring substituted at the C2 and C6 positions with phenacyl groups. These modifications can be broadly categorized as follows:

Modifications of the Piperidine (B6355638) Ring Side Chains: A primary strategy involves the deoxygenation of the side chains. For instance, the reduction of the ketone groups of lobelanine yields lobelanidine, while the complete removal of both oxygen functions results in lobelane (B1250731). epa.govnih.gov Further alterations include varying the degree of unsaturation in these C2 and C6 substituents. epa.gov

Alterations to the Phenyl Rings: The aromatic phenyl rings on the side chains have been substituted or replaced. For example, analogues have been synthesized where the phenyl groups are replaced by naphthalenyl or other substituted phenyl rings to explore the impact of aromatic surface area and electronics on receptor binding. epa.govnih.gov

Modifications of the Piperidine Ring: The central piperidine ring itself has been a target for modification. These changes include:

Introducing unsaturation within the ring. epa.gov

Altering the ring size, such as contracting it to a pyrrolidine (B122466) ring or expanding it to an azetidine-containing analogue. nih.govnih.gov

Complete removal or opening of the piperidine ring to create fragmented analogues. nih.govepa.gov

Removal of the N-methyl group to yield nor-lobelane analogues. epa.govnih.gov

Stereochemical Variations: The C2 and C6 carbons of the piperidine ring are chiral centers, leading to the possibility of stereoisomers (e.g., cis and trans diastereomers). Syntheses have been developed to isolate specific stereoisomers to evaluate the impact of the spatial arrangement of the side chains on biological activity. epa.govnih.gov Lobelanine hydrochloride itself can be synthesized as a mixture of cis and trans isomers. nih.gov

Correlation of Structural Features with Receptor Binding Profiles

The structural modifications detailed above have profound effects on the binding affinity of lobelanine analogues for their primary biological targets, VMAT2 and nAChRs.

Oxidation of the hydroxyl group in (-)-lobeline to the corresponding ketone, yielding lobelanine, results in a decreased affinity for nAChRs. nih.gov Similarly, the reduction of lobeline's carbonyl group to form lobelanidine also leads to reduced nAChR affinity. nih.gov A more drastic modification, the removal of one or both oxygen functions from the lobeline (B1674988) structure to produce compounds like lobelane, diminishes the affinity for nAChRs by at least 25-fold. nih.gov

Conversely, these "defunctionalized" analogues often exhibit high potency and selectivity for VMAT2. epa.gov Lobelane, which lacks the oxygen atoms of lobelanine, demonstrates a fivefold higher binding affinity for the dihydrotetrabenazine (B1670615) (DTBZ) binding site on VMAT2 compared to lobeline. researchgate.netfrontiersin.org Further modifications to the lobelane core have been explored to enhance VMAT2 interaction. For instance, replacing the phenyl groups with naphthalene rings led to the discovery of 1-NAP-lobelane, a potent and VMAT2-selective compound. epa.gov

Fragmented analogues, where the piperidine ring has been truncated, showed no affinity for α4β2* or α7* nAChRs but maintained an affinity for VMAT2 that was comparable to lobelane. nih.gov This suggests that the C2 and C6 side chains are crucial for VMAT2 binding, while the intact piperidine ring is more critical for nAChR interaction. nih.gov

| Compound | Modification from Lobelanine Core | VMAT2 Affinity (Ki, nM) | nAChR (α4β2*) Affinity (Ki, nM) |

|---|---|---|---|

| (-)-Lobeline | Related compound (hydroxyl and keto group) | ~400 | 4 |

| Lobelanine | Core compound (two keto groups) | Data not specified | >100 (decreased affinity) nih.gov |

| Lobelane | Complete deoxygenation of side chains | 63 epa.gov | >10,000 epa.gov |

| 1-NAP-lobelane | Deoxygenation and Phenyl -> Naphthyl | 630 epa.gov | >10,000 epa.gov |

| Truncated Analogue (Compound 35) | Piperidine ring truncated | Similar to Lobelane nih.gov | No Affinity nih.gov |

Optimization of Selectivity for Target Proteins (e.g., VMAT2 versus nAChRs)

A key objective in the structural modification of lobeline-related alkaloids is to enhance selectivity for VMAT2 over nAChRs. nih.gov Interaction with nAChRs is associated with some of the undesirable effects of lobeline, while VMAT2 is considered a primary target for potential therapeutic applications, such as in psychostimulant abuse. nih.gov

The most successful strategy for improving this selectivity has been the removal of the oxygen-containing functional groups on the C2 and C6 side chains. epa.gov The resulting defunctionalized analogue, lobelane, is significantly more selective for VMAT2 than the parent compound, lobeline. researchgate.netnih.gov Lobelane exhibits a greater than 150-fold selectivity for VMAT2 over α4β2* nAChRs, a substantial improvement compared to lobeline. This increased selectivity is attributed to the reduced affinity for nAChRs while maintaining or even enhancing affinity for VMAT2. researchgate.net

Further optimization was achieved with analogues where the piperidine ring was fragmented. These compounds lost their affinity for nAChRs entirely while preserving their interaction with VMAT2, leading to highly selective ligands. nih.gov This highlights that the structural requirements for high-affinity binding are distinct for these two target proteins, allowing for the rational design of selective compounds.

| Compound | VMAT2 Ki (nM) | nAChR (α4β2*) Ki (nM) | Selectivity Ratio (nAChR Ki / VMAT2 Ki) |

|---|---|---|---|

| (-)-Lobeline | ~400 | 4 | ~0.01 |

| Lobelane | 63 epa.gov | >10,000 epa.gov | >158 |

Impact of Stereoisomerism on Biological Activity

Stereochemistry plays a critical role in the biological activity of chiral compounds, as receptors and enzymes in the body are themselves chiral and can interact differently with various stereoisomers. blogspot.comankara.edu.trnih.gov The lobelanine scaffold has two chiral centers at the C2 and C6 positions of the piperidine ring, allowing for cis and trans diastereomers.

Studies on lobelane, the deoxygenated analogue of lobelanine, have shown that stereochemistry at these positions influences VMAT2 affinity. The cis isomer (lobelane) is the more potent form. The corresponding trans analogues exhibited a 5- to 6-fold decrease in binding affinity for VMAT2 compared to the cis form. nih.gov Despite this decrease in affinity for the trans isomers, the data indicate that the VMAT2 binding site can accommodate significant stereochemical changes at the C2 and C6 carbons of the piperidine ring. nih.gov

While specific binding data for the individual cis and trans isomers of this compound are not as extensively detailed, the principle that stereoisomers can possess different biological profiles due to differential interactions with target molecules is well-established. blogspot.com The differential activity between the stereoisomers of lobelane underscores the importance of controlling the stereochemical configuration in the design of new analogues to optimize their interaction with the target protein. epa.gov

Advanced Analytical Methodologies in Lobelanine Hydrochloride Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of Lobelanine (B1196011) hydrochloride, enabling its separation from related alkaloids and impurities. High-Performance Liquid Chromatography (HPLC) and its hyphenation with mass spectrometry are the predominant techniques utilized for both quantitative and qualitative assessments.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the separation and quantification of Lobelanine hydrochloride. When coupled with a Diode Array Detector (DAD), HPLC provides robust analytical capabilities. The DAD acquires spectra across a range of wavelengths simultaneously, which aids in peak identification and purity assessment by allowing for the comparison of UV-Vis spectra.

In the analysis of botanical extracts from Lobelia species, HPLC-DAD methods have been successfully developed to separate and quantify various piperidine (B6355638) alkaloids, including isomers of lobelanine. researchgate.net A typical HPLC method for these alkaloids involves a reversed-phase column, such as a C8 or C18, with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an acidic aqueous buffer. researchgate.net The acidic modifier helps to achieve sharp peak shapes for the basic alkaloid compounds. Quantitative analysis is generally performed using an external standard method at a specific wavelength, such as 250 nm, where the phenacyl groups of lobelanine exhibit strong absorbance. researchgate.net The validation of such methods typically demonstrates good repeatability and recovery. researchgate.net

| Parameter | Typical HPLC-DAD Conditions for Piperidine Alkaloid Analysis |

| Column | Reversed-phase C8 or C18 |

| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic acid in water (gradient or isocratic) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | Diode Array Detector (DAD) |

| Wavelength for Quantification | ~250 nm |

| Identification | Comparison of retention time and UV-Vis spectrum with a reference standard |

For more detailed structural information and higher sensitivity, Liquid Chromatography is coupled with Mass Spectrometry (MS).

LC-MS/MS: This technique, particularly using a triple quadrupole mass spectrometer, is invaluable for the structural elucidation of lobelanine and its related compounds in complex mixtures. researchgate.net After chromatographic separation, the compound of interest is ionized, typically using electrospray ionization (ESI) in the positive ion mode, which generates an abundant protonated molecule [M+H]⁺. nih.gov By selecting this precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. The analysis of these fragment ions provides detailed structural information, allowing for the identification of specific substituents and the differentiation between closely related alkaloids. nih.gov This approach has been instrumental in identifying numerous previously unknown alkaloids in Lobelia inflata extracts. nih.gov

LC-QTOF-MS: Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry offers high-resolution and accurate mass measurements, which are critical for purity assessment and the unambiguous identification of compounds. nih.gov The high mass accuracy of a TOF analyzer allows for the determination of the elemental composition of the parent ion and its fragments, significantly increasing the confidence in compound identification. nih.gov This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas. LC-QTOF-MS is a powerful tool for screening for related substances and degradation products in both synthetic this compound and botanical extracts. nih.govnih.gov

| Technique | Application in this compound Research | Key Advantages |

| LC-MS/MS | Structural elucidation of lobelanine and related alkaloids in complex mixtures. | High sensitivity and specificity; provides detailed structural information through fragmentation patterns. researchgate.netnih.gov |

| LC-QTOF-MS | Purity assessment, identification of unknown impurities and metabolites, confirmation of elemental composition. | High mass accuracy and resolution, enabling confident identification and formula determination. nih.govnih.gov |

Spectroscopic Methods for Molecular Characterization (e.g., Nuclear Magnetic Resonance Spectroscopy for Isomer Identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive molecular characterization and isomer identification of this compound. rsc.org Due to the presence of stereocenters, lobelanine can exist as different diastereomers, such as cis and trans isomers, which can be challenging to distinguish using other methods.

¹H NMR and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. However, for unambiguous isomer identification, two-dimensional (2D) NMR experiments are often required. news-medical.netoxinst.com Techniques like Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, while Nuclear Overhauser Effect Spectroscopy (nOESY) provides information about the spatial proximity of protons. rsc.org It was through nOESY experiments that the relative configurations of the cis and trans isomers of lobelanine were definitively confirmed. rsc.org This ability to differentiate isomers is crucial as they can exhibit different physical properties and biological activities. news-medical.net

Development and Validation of Methods for Trace Analysis in Biological Matrices and Synthetic Products

The analysis of this compound at trace levels in biological matrices (e.g., plasma, tissue) and the quality control of synthetic products require the development and rigorous validation of sensitive and reliable analytical methods. quotientsciences.com Bioanalytical method development is essential for pharmacokinetic and biodistribution studies. semanticscholar.org

The process begins with efficient sample preparation to remove interferences and concentrate the analyte. mdpi.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). onlinepharmacytech.info The choice of method depends on the analyte's properties and the complexity of the matrix.

Once a method is developed, it must be validated according to international guidelines to ensure its performance. jetir.orggavinpublishers.com Key validation parameters include:

Specificity and Selectivity: The ability to measure the analyte unequivocally in the presence of other components.

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

LC-MS/MS and LC-QTOF/MS are often the techniques of choice for trace analysis due to their high sensitivity and specificity. semanticscholar.orgresearchgate.net For instance, a validated LC-QTOF/MS method for a related compound in rat plasma and tissues demonstrated a low LOQ of 10 ng/mL, showcasing the sensitivity achievable for pharmacokinetic studies. semanticscholar.org

| Validation Parameter | Description | Importance |

| Accuracy | Closeness of measured results to the true value. | Ensures the data is correct and reliable. gavinpublishers.com |

| Precision | Repeatability and reproducibility of the measurement. | Indicates the random error of the method. gavinpublishers.com |

| Linearity | Proportionality of the signal to the analyte concentration. | Defines the working range of the assay. gavinpublishers.com |

| LOD/LOQ | Lowest concentration reliably detected/quantified. | Determines the sensitivity of the method for trace analysis. nih.gov |

| Specificity | Ability to measure only the intended analyte. | Prevents interference from other substances in the matrix. gavinpublishers.com |

Comparative Analysis of this compound in Botanical Extracts

Analytical methodologies are crucial for the comparative analysis of this compound and related alkaloids in extracts from different botanical sources, such as various Lobelia species or plants grown under different conditions. nih.gov Such studies are important for quality control, chemotaxonomy, and understanding the biosynthesis of these compounds.

LC-MS/MS-based chemical profiling is a powerful approach for this purpose. nih.gov By analyzing the extracts of different species, researchers can tentatively identify and compare the relative abundance of dozens of metabolites, including various piperidine alkaloids like nor-lobelanine. nih.gov Chemometric tools, such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), can be applied to the LC-MS data to highlight the differences and similarities between the chemical profiles of the various extracts, allowing for a clear distinction between species. nih.gov

Furthermore, validated HPLC-DAD methods can be used for the quantitative comparison of specific alkaloids. For example, such a method was used to compare the lobeline (B1674988) content in in vitro organized cultures of Lobelia inflata with that of plants transplanted to an open field, revealing significant differences in alkaloid accumulation based on growth conditions. researchgate.net This demonstrates the utility of these analytical techniques in agricultural and biotechnological research aimed at optimizing the production of medicinally important compounds.

Future Research Directions and Theoretical Applications of Lobelanine Hydrochloride

Investigation of Novel Pharmacological Targets and Pathways

The primary direction for future research on lobelanine (B1196011) hydrochloride involves a systematic exploration of its pharmacological targets and the associated signaling pathways. The extensive research on lobeline (B1674988) provides a logical starting point for these investigations.

Lobeline is known to interact with multiple targets, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2). consensus.appnih.govdrugbank.com It acts as a potent antagonist at α3β2() and α4β2() neuronal nicotinic receptor subtypes and perturbs dopamine (B1211576) storage and release by interacting with VMAT2. nih.govdrugbank.com Given that lobelanine shares the core piperidine (B6355638) structure but differs in its functional groups—lacking the hydroxyl and keto moieties of lobeline—a key research question is how these structural differences modulate its binding affinity and functional activity at these established targets. Future studies should aim to characterize the binding profile of lobelanine hydrochloride at various nAChR subtypes and VMAT2.

Furthermore, research could expand to novel targets. For instance, lobeline has been shown to interact with dopamine and serotonin (B10506) transporters and μ-opioid receptors. wikipedia.org It is plausible that this compound may also interact with these or other neurotransmitter transporters and receptors. Investigating these potential interactions could reveal a unique pharmacological profile for lobelanine, distinguishing it from lobeline and other related alkaloids. scispace.com Computational studies have also suggested other potential molecular targets for Lobelia alkaloids, such as the ceramide transfer protein (CERT), which could be explored for lobelanine. consensus.app

Application of Computational Chemistry in this compound Research

Computational chemistry offers powerful tools to accelerate the investigation of this compound's therapeutic potential and to understand its mechanism of action at a molecular level.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies, guided by computational modeling, are essential. blogspot.com By synthesizing and evaluating novel analogues of lobelanine, researchers can elucidate the specific structural features responsible for its biological activity. rsc.orgepa.gov Computational techniques like pharmacophore mapping can identify the key elements required for interaction with biological targets, guiding the rational design of more potent and selective derivatives. blogspot.com This approach has been successfully applied to lobeline analogues to improve selectivity for VMAT2 over nAChRs. epa.govresearchgate.net

Molecular Modeling and Simulation: Molecular docking and molecular dynamics simulations can predict and analyze the binding of this compound to the three-dimensional structures of potential protein targets. These methods can provide insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. Such studies can help explain why subtle structural differences between lobelanine and lobeline lead to different pharmacological effects. researchgate.net This computational approach can prioritize experimental validation and guide the design of new compounds with optimized binding characteristics.

Below is a table outlining potential computational approaches for this compound research.

| Computational Approach | Research Goal | Potential Outcome |

| 3D-QSAR Modeling | To correlate the 3D structure of lobelanine analogues with their biological activity. | Development of predictive models to guide the synthesis of new derivatives with enhanced potency and selectivity. |

| Molecular Docking | To predict the binding mode and affinity of lobelanine at various receptor sites (e.g., VMAT2, nAChRs). | Identification of key amino acid residues involved in binding and elucidation of the molecular basis of its action. |

| Molecular Dynamics | To simulate the dynamic behavior of the lobelanine-receptor complex over time. | Understanding the stability of the binding interaction and conformational changes induced in the receptor upon binding. |

| Pharmacophore Mapping | To identify the essential structural features of lobelanine required for its biological activity. | Creation of a 3D model that can be used to screen virtual libraries for new compounds with similar activity. blogspot.com |

Conceptual Frameworks for Understanding Neurobiological Processes

This compound can serve as a valuable chemical tool for refining our conceptual understanding of complex neurobiological processes. Its structural relationship with lobeline provides a unique opportunity for comparative studies to dissect the roles of specific functional groups in modulating neural circuits.

By comparing the neurochemical effects of lobelanine and lobeline, researchers can develop more nuanced models of neurotransmission. For example, lobeline perturbs the fundamental mechanisms of dopamine storage and release. nih.govdrugbank.com Investigating how lobelanine, which lacks lobeline's oxygenated functional groups, affects these processes could help isolate the structural determinants of VMAT2 inhibition and dopamine release modulation. This could lead to a more precise understanding of how ligands interact with monoamine transporters.

Furthermore, these comparative studies can enhance our understanding of receptor pharmacology. Differences in how lobelanine and lobeline interact with various nAChR subtypes could provide critical data for developing more accurate models of ligand-receptor binding and activation. This knowledge is fundamental to understanding synaptic transmission and plasticity, which are crucial for processes like learning and memory. bio-techne.com

Preclinical Neuroscience Research Utilizing this compound as a Molecular Probe

As a molecular probe, this compound can be used in a variety of preclinical neuroscience studies to investigate the function of specific neural pathways and to explore the pathophysiology of neurological disorders.

Its potential interaction with the dopaminergic and cholinergic systems makes it a candidate for probing the neural circuits involved in addiction, neurodegeneration, and cognitive function. researchgate.net For example, in animal models of psychostimulant abuse, lobeline has been shown to inhibit the behavioral and neurochemical effects of amphetamine. nih.gov Preclinical studies could use this compound to investigate whether it produces similar effects and, if so, whether its mechanism is identical to that of lobeline. Such research could help to isolate the specific contributions of VMAT2 versus nAChR modulation in producing these outcomes. researchgate.net

Similarly, in the context of neurodegenerative diseases like Parkinson's or Alzheimer's disease, where dopaminergic and cholinergic systems are compromised, this compound could be used to explore the functional consequences of modulating these systems with a novel ligand. consensus.app These studies would contribute to a broader understanding of the underlying disease mechanisms and could identify new therapeutic strategies.

The table below summarizes potential preclinical research applications for this compound.

| Research Area | Experimental Model | Objective | Potential Insights |

| Substance Abuse | Rodent models of methamphetamine self-administration. | To determine if this compound can reduce drug-seeking behavior. | Elucidation of the role of specific structural motifs in modulating dopamine pathways related to addiction. nih.gov |

| Neurodegeneration | Animal models of Parkinson's disease (e.g., MPTP-induced). | To assess whether this compound can protect dopaminergic neurons or alleviate motor symptoms. | Insights into the potential of VMAT2-ligands as neuroprotective agents. |

| Cognitive Neuroscience | Behavioral tests of learning and memory in rodents (e.g., Morris water maze). | To investigate the impact of this compound on cognitive functions. | Understanding the contribution of its unique pharmacological profile to cholinergic and dopaminergic modulation of cognition. |

| Neurotransmitter Dynamics | In vivo microdialysis in the striatum of freely moving rats. | To measure real-time changes in dopamine and serotonin levels following administration. | Direct comparison of its neurochemical profile to that of lobeline and other VMAT2 inhibitors. |

Q & A

Basic: What are the essential safety protocols for handling Lobelanine hydrochloride in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if dust or aerosols are generated .

- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks. Ensure proper exhaust systems to prevent vapor accumulation .

- Spill Management: Collect spills using non-sparking tools, place in sealed containers, and dispose of according to local hazardous waste regulations .

- Emergency Procedures: For eye exposure, flush with water for ≥15 minutes; for ingestion, rinse mouth and seek immediate medical attention .

Basic: What experimental design considerations ensure reproducibility in studies involving this compound?

Answer:

- Detailed Method Documentation: Include exact concentrations, solvents, temperatures, and reaction times. For novel procedures, provide step-by-step protocols in the main text or supplementary materials .

- Controls: Use positive/negative controls (e.g., known inhibitors for pharmacological assays) to validate experimental outcomes .

- Compound Characterization: For new batches, report NMR, HPLC, and mass spectrometry data. For known compounds, cite prior literature confirming identity and purity .

- Reagent Sources: Specify suppliers and lot numbers for this compound and related chemicals to mitigate batch variability .

Advanced: How should researchers resolve contradictions in spectroscopic data during this compound characterization?

Answer:

- Cross-Validation: Compare data with published spectra (e.g., Beilstein database) and replicate analyses using alternative techniques (e.g., IR vs. Raman spectroscopy) .

- Purity Checks: Re-crystallize or purify the compound via column chromatography to rule out impurities affecting spectral results .

- Collaborative Review: Consult crystallography or spectroscopy experts to interpret ambiguous peaks or shifts .

- Supplemental Documentation: Provide raw spectral data in supplementary files for peer verification .

Advanced: What strategies optimize the synthesis of this compound to enhance yield and purity?

Answer:

- Reaction Monitoring: Use thin-layer chromatography (TLC) or in-situ FTIR to track intermediate formation and adjust reaction conditions dynamically .

- Solvent Optimization: Test polar vs. non-polar solvents (e.g., ethanol vs. dichloromethane) to improve solubility and crystallization .

- Catalyst Screening: Evaluate acid/base catalysts (e.g., p-toluenesulfonic acid vs. triethylamine) for kinetic advantages .

- Post-Synthesis Processing: Implement gradient washing (e.g., water followed by ethanol) to remove diethylammonium chloride byproducts .

Advanced: How can researchers statistically validate the pharmacological effects of this compound in preclinical models?

Answer:

- Power Analysis: Calculate sample sizes using prior variance data to ensure statistical significance (e.g., α=0.05, β=0.2) .

- Multivariate Analysis: Apply ANOVA or mixed-effects models to account for variables like dosage, administration route, and animal strain .

- Dose-Response Curves: Fit data to Hill or log-logistic models to estimate EC₅₀/IC₅₀ values with 95% confidence intervals .

- Reporting Standards: Adhere to NIH guidelines for preclinical studies, including randomization, blinding, and raw data deposition .

Basic: What analytical techniques are critical for assessing this compound stability under varying storage conditions?

Answer:

- Accelerated Stability Studies: Use thermal gravimetric analysis (TGA) and high-performance liquid chromatography (HPLC) to monitor degradation at elevated temperatures/humidity .

- Light Sensitivity Tests: Expose samples to UV/visible light and compare chromatographic profiles to dark-stored controls .

- pH Stability: Assess compound integrity in buffered solutions (pH 3–9) via NMR or mass spectrometry .

Advanced: How can researchers design robust dose-escalation studies for this compound in in vivo models?

Answer:

- MTD Determination: Conduct pilot studies with 3–5 dose levels, monitoring body weight, organ toxicity, and mortality over 14–28 days .

- Pharmacokinetic Profiling: Measure plasma/tissue concentrations via LC-MS/MS at timed intervals to establish absorption/elimination rates .

- Biomarker Integration: Corrogate dosing with biomarkers (e.g., serum creatinine for renal toxicity) to identify subtoxic thresholds .

Basic: What are the best practices for reporting experimental results involving this compound in manuscripts?

Answer:

- Structured Sections: Separate methods, results, and discussion. Avoid duplicating data between text and tables .

- Supplementary Data: Deposit raw datasets, spectra, and extended protocols in repositories like Figshare or Zenodo .

- Ethical Compliance: Declare animal/cell line ethics approvals and adhere to ARRIVE guidelines for preclinical reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.